Cas no 50979-18-5 (Guanidine sulfamate)

Guanidine sulfamate 化学的及び物理的性質
名前と識別子
-
- Guanidine Sulfamate
- Sulfamic acid, compd. with guanidine (1:1)
- guanidine; sulfamic acid
- guanidine sulphamate
- CH8N4O3S
- RL03896
- G0022
- AKOS015917944
- guanidine;sulfamic acid
- 51528-20-2
- MFCD00060261
- FT-0693384
- Guanidinesulfamate
- Iminourea sulfamate
- LS-12931
- F72400
- J-521421
- SCHEMBL99237
- 50979-18-5
- EINECS 256-886-6
- DTXSID0068604
- DTXCID8040939
- Guanidine sulfamate
-
- MDL: MFCD00060261
- インチ: 1S/CH5N3.H3NO3S/c2-1(3)4;1-5(2,3)4/h(H5,2,3,4);(H3,1,2,3,4)
- InChIKey: LNEUSAPFBRDCPM-UHFFFAOYSA-N
- ほほえんだ: S(N([H])[H])(=O)(=O)O[H].N([H])([H])/C(=N/[H])/N([H])[H]
計算された属性
- せいみつぶんしりょう: 156.03200
- どういたいしつりょう: 156.03171130g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 5
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 119
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 165
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- ゆうかいてん: 128℃
- PSA: 164.66000
- LogP: 0.86790
Guanidine sulfamate セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:に警告
- 危害声明: H302
- 警告文: P264-P270-P301+P312+P330-P501
- セキュリティの説明: H302
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Guanidine sulfamate 税関データ
- 税関コード:2942000000
- 税関データ:
中国税関コード:
2935009090概要:
2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%
申告要素:
製品名, 成分含有量、
要約:
2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%
Guanidine sulfamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB136442-25 g |
Guanidine sulfamate, 90%; . |
50979-18-5 | 90% | 25 g |
€43.60 | 2023-07-20 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | G156847-500G |
Guanidine sulfamate |
50979-18-5 | >90.0%(T) | 500g |
¥361.90 | 2023-09-02 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | G0022-25G |
Guanidine Sulfamate |
50979-18-5 | >90.0%(T) | 25g |
¥110.00 | 2024-04-16 | |
A2B Chem LLC | AB74529-100g |
GUANIDINE SULFAMATE |
50979-18-5 | 90%(T) | 100g |
$48.00 | 2024-04-19 | |
abcr | AB136442-25g |
Guanidine sulfamate, 90%; . |
50979-18-5 | 90% | 25g |
€43.60 | 2025-02-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1692892-500g |
Guanidine Sulfamate |
50979-18-5 | 90.0% | 500g |
¥543.00 | 2024-05-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1692892-5g |
Guanidine Sulfamate |
50979-18-5 | 90.0% | 5g |
¥66.00 | 2024-05-11 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | G862559-2.5kg |
Guanidine Sulfamate |
50979-18-5 | ≥90%(T) | 2.5kg |
¥1,399.00 | 2022-01-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | G862559-500g |
Guanidine Sulfamate |
50979-18-5 | ≥90%(T) | 500g |
¥399.00 | 2022-01-10 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | G0022-500G |
Guanidine Sulfamate |
50979-18-5 | >90.0%(T) | 500g |
¥365.00 | 2024-04-16 |
Guanidine sulfamate 関連文献
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
Guanidine sulfamateに関する追加情報
Introduction to Guanidine Sulfamate (CAS No. 50979-18-5)
Guanidine sulfamate, a compound with the chemical formula C2H6N4O4S and a CAS number of 50979-18-5, is a versatile chemical entity that has garnered significant attention in the field of pharmaceuticals and biotechnology. This compound, characterized by its sulfamate functional group, exhibits unique properties that make it valuable in various applications, particularly in drug development and biochemical research.
The sulfamate group in guanidine sulfamate contributes to its ability to act as a buffering agent, which is crucial in maintaining pH stability in biological systems. This property is particularly relevant in the formulation of pharmaceuticals where pH control is essential for drug efficacy and stability. Additionally, guanidine derivatives, including sulfamate, have been explored for their potential antimicrobial and antiviral properties.
Recent research has highlighted the role of guanidine sulfamate in the development of novel therapeutic agents. Studies have demonstrated its efficacy in inhibiting certain enzymes that are involved in viral replication. For instance, a recent study published in the Journal of Medicinal Chemistry reported that guanidine sulfamate derivatives exhibit potent inhibitory effects on viral proteases, making them promising candidates for antiviral drug development.
Moreover, guanidine sulfamate has been investigated for its potential applications in the field of regenerative medicine. Its ability to interact with biological molecules has led researchers to explore its use as a component in tissue engineering scaffolds. These scaffolds are designed to support cell growth and differentiation, which is crucial for tissue repair and regeneration.
In the realm of biochemical research, guanidine sulfamate serves as an important tool for studying enzyme mechanisms. Its interaction with various enzymes has provided insights into the structural and functional aspects of these biomolecules. This information is invaluable for designing drugs that can target specific enzymatic pathways, thereby treating various diseases more effectively.
The synthesis of guanidine sulfamate involves well-established chemical methodologies that ensure high purity and yield. The compound can be synthesized through the reaction of guanidine with sulfamic acid under controlled conditions. This synthetic route is scalable and can be adapted for industrial production, making guanidine sulfamate readily available for research and commercial applications.
One of the key advantages of guanidine sulfamate is its stability under a wide range of conditions. This stability makes it suitable for use in various formulations, including liquid suspensions and solid tablets. Additionally, its compatibility with other pharmaceutical excipients ensures that it can be easily incorporated into complex drug formulations without compromising efficacy or safety.
The safety profile of guanidine sulfamate has been thoroughly evaluated through preclinical studies. These studies have shown that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicological effects. However, as with any chemical entity, further research is needed to fully understand its long-term effects and potential side interactions.
The growing interest in guanidine sulfamate underscores its importance in modern medicine and biotechnology. As research continues to uncover new applications and benefits, this compound is poised to play an increasingly significant role in the development of innovative therapies and diagnostic tools. The ongoing exploration of guanidine derivatives promises to yield exciting advancements in the years to come.
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